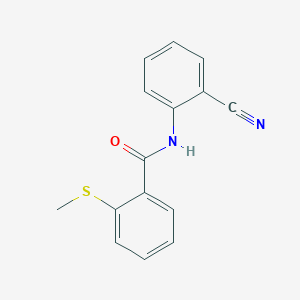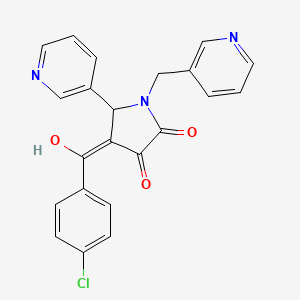
N-allyl-2-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-(3-chlorophenyl)acetamide, also known as allyl chloride, is a chemical compound that has various applications in scientific research. This compound is widely used in the synthesis of different organic compounds and has significant biological activities.
Aplicaciones Científicas De Investigación
N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide has several scientific research applications, including its use as an intermediate in the synthesis of various organic compounds. This compound is also used as a reagent in the preparation of chiral compounds and has been used in the synthesis of novel pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide is not fully understood. However, studies have shown that this compound has significant biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor and antimicrobial properties.
Biochemical and Physiological Effects:
N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the production of prostaglandins. This inhibition leads to a decrease in the production of pro-inflammatory mediators, resulting in its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide in lab experiments is its ease of synthesis. This compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its toxicity. It is a highly toxic compound and requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research of N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide. One of the potential areas of research is the development of novel pharmaceuticals based on the biological activities of this compound. Another area of research is the exploration of its potential as a chiral reagent in organic synthesis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide is a chemical compound that has various scientific research applications. Its ease of synthesis and significant biological activities make it a valuable tool for researchers. However, its toxicity requires careful handling and disposal. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide can be achieved by reacting N-allyl-2-(3-chlorophenyl)acetamideamine with 3-chlorophenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through an amide formation mechanism, resulting in the formation of N-N-allyl-2-(3-chlorophenyl)acetamide-2-(3-chlorophenyl)acetamide.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h2-5,7H,1,6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEDBIFUZUDHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)

![2-[2-(4-methoxyphenyl)vinyl]-4-quinolinecarboxamide](/img/structure/B5330602.png)
![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5330610.png)

![1-ethyl-1'-[2-(pyridin-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5330628.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5330635.png)
![(3aR*,5S*,6S*,7aS*)-2-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydro-1H-isoindole-5,6-diol](/img/structure/B5330650.png)

![4-[2-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5330668.png)
![3-chloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5330676.png)
![2-(bromomethylene)-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B5330683.png)